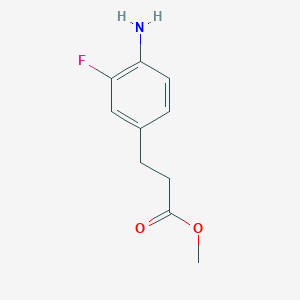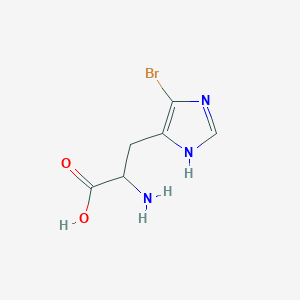
4-Bromohistidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromohistidine is a brominated derivative of histidine, an essential amino acid This compound features a bromine atom substituted at the fourth position of the imidazole ring of histidine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromohistidine typically involves the bromination of histidine. One common method is the direct bromination of histidine using bromine or N-bromosuccinimide (NBS) in an aqueous or organic solvent. The reaction conditions often include mild temperatures and controlled pH to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow bromination processes. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions: 4-Bromohistidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted histidine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromohistidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and biaryl compounds.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions due to its ability to mimic natural histidine residues.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool in various medical applications.
Industry: It is utilized in the production of specialized chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Bromohistidine involves its interaction with biological molecules, particularly proteins and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the imidazole ring can engage in hydrogen bonding and coordination with metal ions, affecting the compound’s activity and function.
類似化合物との比較
5-Bromohistidine: Another brominated derivative of histidine, differing in the position of the bromine atom.
4-Chlorohistidine: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
4-Iodohistidine:
Uniqueness: 4-Bromohistidine is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological interactions. Its ability to participate in halogen bonding and its distinct electronic properties make it a valuable compound for various research applications.
特性
分子式 |
C6H8BrN3O2 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
2-amino-3-(4-bromo-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8BrN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12) |
InChIキー |
WAOOZBPXRNXGKW-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N1)CC(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
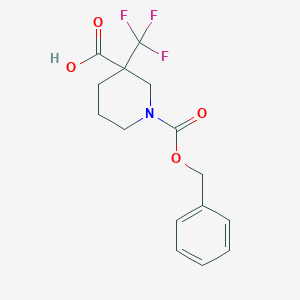
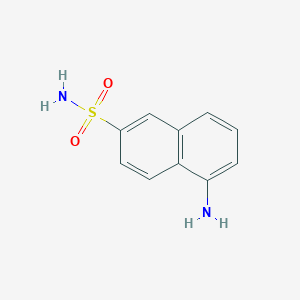
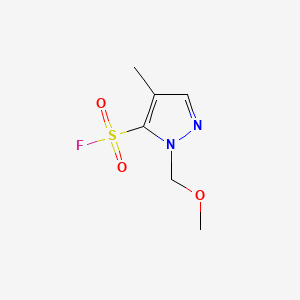

![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
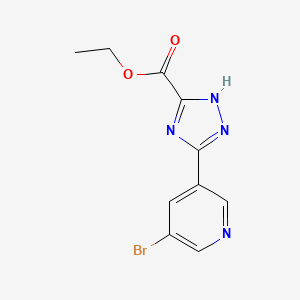
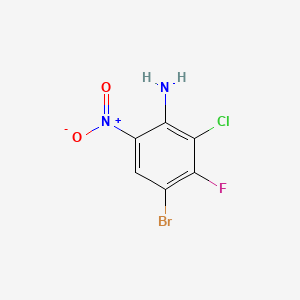
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
